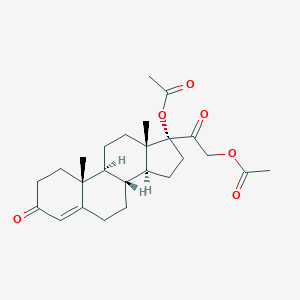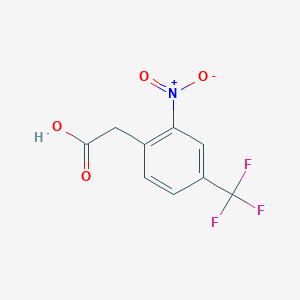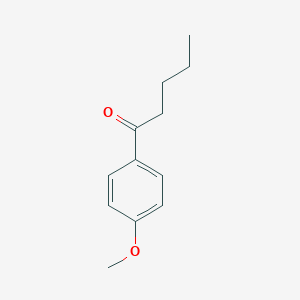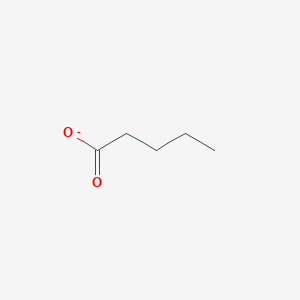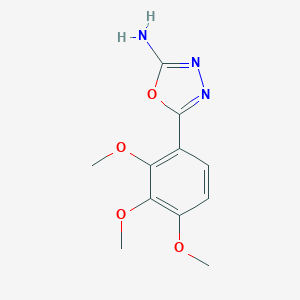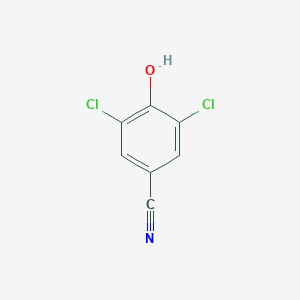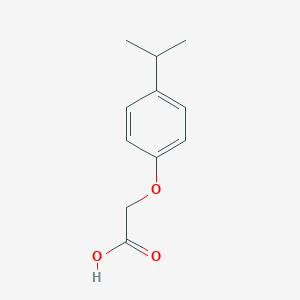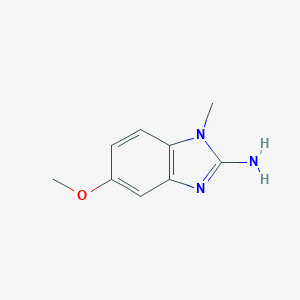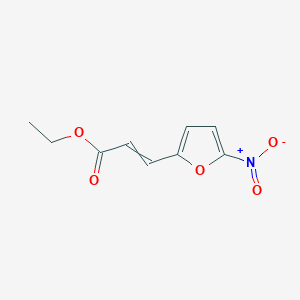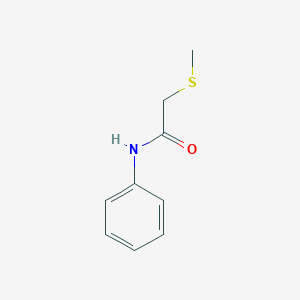
2-methylsulfanyl-N-phenylacetamide
Descripción general
Descripción
“2-methylsulfanyl-N-phenylacetamide” is a chemical compound with the molecular formula C9H11NOS . It is also known as N-[2-(Methylsulfanyl)phenyl]acetamide .
Molecular Structure Analysis
The molecular structure of “2-methylsulfanyl-N-phenylacetamide” can be represented by the SMILES stringCSC1=C(NC(C)=O)C=CC=C1 . The natural isotopic abundance mass of this compound is 181.25474 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been studied using the dipole moment method and quantum chemical calculations, revealing the existence of equilibrium mixtures of conformers with specific orientations (Ishmaeva et al., 2015).
- The synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks has been reported, providing access to a variety of derivatives (Al-Salahi, 2010).
Pharmacological Applications :
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, have been evaluated as glutaminase inhibitors. Some analogs retained the potency of BPTES and showed improved solubility, with potential for attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Solubility and Dissolution Properties :
- The solubility behavior of 2-phenylacetamide in various pure solvents has been investigated, showing that the equilibrium solubility increases with temperature and that the dissolution of 2-phenylacetamide is a spontaneous and entropy-driven process (Li, Wu, & Liang, 2019).
- The solubilities of N-phenylacetamide, 2-methyl-N-phenylacetamide, and 4-methyl-N-phenylacetamide in supercritical carbon dioxide have been measured, providing data useful for industrial applications (Huang, Tang, Ho, & Chen, 2007).
Biological Activities :
- The estrogen-like effects of 2-phenylacetamide, isolated from the seeds of Lepidium apetalum, have been studied. It showed potential to promote the proliferation of MCF-7 cells and increase uterus index in mice, suggesting its use in the treatment of perimenopause syndrome (Zeng et al., 2018).
Synthetic Applications :
- The synthesis and reactivity of [1,2,4]Triazolo-annelated quinazolines, starting from 2-methylsulfanyl-N-phenylacetamide derivatives, have been explored for the creation of diverse chemical compounds (Al-Salahi et al., 2013).
Chemical Optimization and Novel Derivatives :
- A variety of 2-phenylacetamide derivatives have been synthesized and evaluated for their potential in various applications, including antimicrobial and anticonvulsant activities, as well as in the development of novel pharmaceutical agents (Soyer et al., 2004).
Propiedades
IUPAC Name |
2-methylsulfanyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-12-7-9(11)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXIIILCSOYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




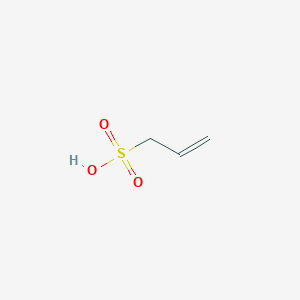

![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
